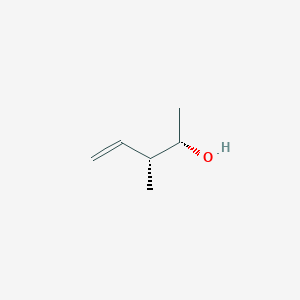

(2S,3R)-3-methylpent-4-en-2-ol

Description

(2S,3R)-3-methylpent-4-en-2-ol is a chiral secondary alcohol characterized by a hydroxyl group at the C2 position, a methyl group at C3, and a double bond at C4 of the pentenol backbone. Its stereochemistry (2S,3R) plays a critical role in its chemical reactivity and biological interactions. This compound is often synthesized via catalytic asymmetric methods, such as the Claisen rearrangement followed by selective reduction, as demonstrated in the synthesis of related γ-lactone derivatives . The unsaturated structure introduces rigidity, influencing its physical properties and making it a valuable intermediate in natural product synthesis and pharmaceutical applications .

Properties

Molecular Formula |

C6H12O |

|---|---|

Molecular Weight |

100.16 g/mol |

IUPAC Name |

(2S,3R)-3-methylpent-4-en-2-ol |

InChI |

InChI=1S/C6H12O/c1-4-5(2)6(3)7/h4-7H,1H2,2-3H3/t5-,6+/m1/s1 |

InChI Key |

COIPQIFWUIDWLU-RITPCOANSA-N |

Isomeric SMILES |

C[C@H](C=C)[C@H](C)O |

Canonical SMILES |

CC(C=C)C(C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-3-methylpent-4-en-2-ol can be achieved through several methods. One common approach involves the enantioselective reduction of the corresponding ketone using chiral catalysts. Another method includes the use of organometallic reagents in asymmetric synthesis. For instance, the enantioselective addition of organozinc reagents to aldehydes can yield the desired chiral alcohol .

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of flow microreactor systems. These systems enable a more efficient and sustainable synthesis process compared to traditional batch methods . The use of microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-3-methylpent-4-en-2-ol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The alkene group can be reduced to form the corresponding saturated alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed for the reduction of the alkene group.

Major Products Formed

Oxidation: The major products include the corresponding ketone or aldehyde.

Reduction: The major product is the saturated alcohol.

Substitution: Depending on the substituent introduced, various functionalized derivatives can be obtained.

Scientific Research Applications

(2S,3R)-3-methylpent-4-en-2-ol has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and biologically active compounds.

Mechanism of Action

The mechanism of action of (2S,3R)-3-methylpent-4-en-2-ol involves its interaction with specific molecular targets and pathways. In enzymatic reactions, the compound acts as a substrate for alcohol dehydrogenases, where it undergoes oxidation or reduction. The stereochemistry of the compound plays a crucial role in determining its reactivity and interaction with enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table provides a detailed comparison of (2S,3R)-3-methylpent-4-en-2-ol with structurally related compounds, focusing on stereochemistry, functional groups, synthesis, and applications:

Key Observations:

Stereochemical Influence :

- The (2S,3R) configuration in the target compound enables selective interactions in enzymatic systems, as seen in the binding modes of similar stereoisomers with dehydrogenases . In contrast, 3-methylpentan-2-ol lacks stereochemical complexity, reducing its utility in asymmetric synthesis .

Functional Group Reactivity :

- The alkene in this compound allows for conjugate addition or oxidation, distinguishing it from saturated alcohols like 3-methylpentan-2-ol . Compounds with multiple hydroxyl groups (e.g., (2S,3R)-2,4-dimethyl-1,3-pentanediol) exhibit enhanced hydrogen bonding, impacting solubility .

Synthetic Methods :

- Asymmetric catalysis (e.g., Claisen rearrangement or boron-mediated aldol ) is essential for achieving high enantiomeric excess in chiral alcohols. Enzymatic approaches, as used in multi-stereoisomer synthesis , offer an alternative but may lack generality compared to chemical methods.

Physical Properties :

- Unsaturated alcohols (e.g., (Z)-3-methylpent-2-en-1-ol ) generally exhibit lower boiling points than saturated analogs. The hydroxyl group position further modulates acidity; 3-methylpentan-2-ol is weakly acidic (pKa ~15), while the target compound’s acidity remains unexplored but may differ due to steric effects .

Research Findings and Contradictions

- Stereochemical Purity : reports a diastereomeric ratio (dr) of 7:3 during γ-lactone synthesis, indicating challenges in achieving full stereocontrol. This contrasts with the high selectivity (>95% ee) claimed for boron-mediated aldol reactions in , suggesting method-dependent variability .

Biological Activity

(2S,3R)-3-methylpent-4-en-2-ol, also known as a chiral alcohol, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique stereochemistry and structural properties, which may influence its interaction with biological systems.

Biological Activities

Research has indicated that this compound exhibits several biological activities, including antimicrobial, anti-inflammatory, and potential anticancer effects. Below is a summary of these findings.

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties against various pathogens. For instance:

- In vitro studies showed significant inhibition of bacterial growth in strains such as Escherichia coli and Staphylococcus aureus.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5 mg/mL |

| Staphylococcus aureus | 0.8 mg/mL |

These results suggest that the compound may be useful in developing new antimicrobial agents.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Research indicates that it can modulate inflammatory pathways:

- Cell-based assays revealed that this compound reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharide (LPS).

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-alpha | 120 | 45 |

| IL-6 | 200 | 70 |

This suggests a potential role in managing inflammatory diseases.

Anticancer Properties

Preliminary studies have indicated that this compound may exhibit anticancer activity:

- In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) showed that the compound induces apoptosis and inhibits cell proliferation.

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 25 |

| HeLa | 30 |

These findings warrant further investigation into the mechanisms underlying its anticancer effects.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Modulation of Enzyme Activity : The compound has been shown to inhibit certain enzymes involved in inflammatory pathways.

- Receptor Interaction : It may bind to specific receptors on cell membranes, leading to altered signaling cascades.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Antimicrobial Efficacy : A clinical trial involving topical formulations containing this compound demonstrated effectiveness against skin infections caused by resistant bacterial strains.

- Case Study on Anti-inflammatory Effects : In a small cohort study for patients with rheumatoid arthritis, administration of the compound led to a significant reduction in joint swelling and pain.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.